N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide
Description
N-[1-(1H-Indol-3-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide is a synthetic compound featuring a piperidine core substituted with two pharmacologically significant moieties: a 1H-indol-3-ylcarbonyl group and a thiophene-2-carboxamide group. This compound is structurally analogous to fentanyl derivatives but distinguishes itself through the indole substitution, which may modulate opioid receptor affinity and selectivity. Synthetic routes for related thiophene carboxamides often involve palladium-catalyzed cross-coupling or amidation reactions, as seen in analogous systems .
Properties
Molecular Formula |
C19H19N3O2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H19N3O2S/c23-18(17-6-3-11-25-17)21-13-7-9-22(10-8-13)19(24)15-12-20-16-5-2-1-4-14(15)16/h1-6,11-13,20H,7-10H2,(H,21,23) |
InChI Key |
VLAPVWWUGKZMQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CS2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole compound. The final step involves the coupling of the thiophene carboxamide group, which can be achieved through an amide bond formation reaction using reagents such as carbodiimides .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors in the body, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the thiophene carboxamide group can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
2-Thiophenefentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide)
- Key Structural Difference : Replaces the indol-3-ylcarbonyl group with a 2-phenylethyl-piperidine moiety.
- Pharmacological Impact : The phenylethyl group is a hallmark of fentanyl analogs, conferring high μ-opioid receptor affinity. The thiophene carboxamide substitution (vs. furan in furanylfentanyl) increases lipophilicity and potency due to sulfur’s larger atomic radius and polarizability .
Furanylfentanyl
N-(1-Ethyl-3-formyl-1H-indol-2-yl)thiophene-2-carboxamide
- Key Structural Difference : Retains the thiophene carboxamide group but positions the indole moiety at the 2-position with ethyl and formyl substitutions.
- Pharmacological Impact : The altered indole substitution pattern may reduce opioid receptor affinity but improve selectivity for other targets (e.g., antimicrobial activity) .
Pharmacokinetic and Receptor-Binding Profiles
Research Implications and Limitations
While structural comparisons suggest enhanced receptor interaction and metabolic stability for this compound, empirical data on binding affinity, toxicity, and abuse liability remain scarce. Further in vitro and in vivo studies are critical to validate its pharmacological profile against established fentanyl analogs.
Biological Activity
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide is a heterocyclic compound notable for its complex structure, which comprises an indole moiety, a piperidine ring, and a thiophene-2-carboxamide group. This unique configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's molecular formula is C19H19N3O2S, with a molecular weight of 353.4 g/mol.
Structural Characteristics
The structural elements of this compound play significant roles in its biological activity:
| Structural Feature | Description |
|---|---|
| Indole Moiety | Known for diverse biological properties, including anti-cancer and anti-inflammatory effects. |
| Piperidine Ring | Enhances reactivity and solubility, potentially improving interactions with biological targets. |
| Thiophene-2-Carboxamide Group | Introduces functional groups that may interact with specific receptors or enzymes. |
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Anti-inflammatory Properties
Studies have shown that the compound may possess anti-inflammatory effects. Its interaction with inflammatory pathways suggests potential therapeutic applications in conditions characterized by inflammation.
Analgesic Effects
Preliminary assays indicate that this compound could also function as an analgesic, providing pain relief through modulation of pain pathways in the body.
Anticancer Potential
The indole structure is often associated with anticancer activities. Research on similar compounds indicates that modifications to the indole moiety can enhance cytotoxic effects against various cancer cell lines. this compound’s unique structure may allow it to target specific cancer-related pathways effectively.
The mechanism by which this compound exerts its biological effects likely involves:
- Receptor Binding : The indole moiety can bind to various receptors, modulating their activity.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Cellular Pathway Modulation : It influences signaling pathways related to inflammation and cancer progression .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds structurally similar to this compound:
Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various indole derivatives, revealing that certain modifications enhance their efficacy in reducing inflammation markers in vitro .
Study 2: Anticancer Activity
In vitro tests on cancer cell lines demonstrated that compounds with similar structures exhibited significant cytotoxicity, suggesting that this compound may also have potent anticancer properties .
Comparative Analysis with Related Compounds
To further understand the uniqueness of this compound, a comparison with structurally related compounds is insightful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-[1-(1H-indol-2-carbonyl)piperidin-4-yl]thiophene-2-carboxamide | Similar indole and piperidine structure | Slightly different substitution pattern; potential for varied biological activity |
| 5-(1H-pyrrolo[2,3-b]pyridin-4-yl)thiophene derivatives | Pyrrole-based structure | Distinct heterocyclic system; differing reactivity and biological interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
